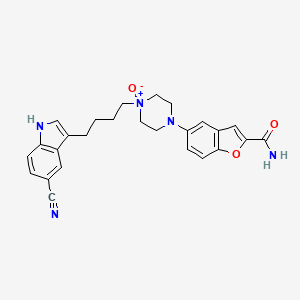

3-Oxo-posaconazole (3-oxo-1-piperazinyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antifungal Efficacy

3-Oxo-posaconazole, structurally related to itraconazole, is a significant element in the antifungal armamentarium for prophylaxis and treatment of invasive fungal infections (IFIs). It displays low oral bioavailability due to poor solubility but has become vital for preventing invasive yeast and mold infections like invasive aspergillosis in high-risk immunocompromised patients. The drug's efficacy is particularly notable against Aspergillus spp., Candida spp., and Zygomycetes, making it a valuable option for prophylaxis against invasive fungal infections in immunocompromised individuals, such as hematopoietic stem cell transplant recipients with graft-versus-host disease or those with hematological malignancies undergoing prolonged neutropenia due to chemotherapy (Dolton et al., 2012); (Frampton & Scott, 2008).

Pharmacokinetics and Pharmacodynamics

3-Oxo-posaconazole's pharmacokinetics and pharmacodynamics have been a focus of several studies. The oral suspension, its first released formulation, had erratic absorption profiles, influencing its plasma concentrations significantly. This led to the development of delayed-release tablets and intravenous formulations, improving the systemic availability and exposure profiles. Higher and more stable exposure profiles are associated with these newer formulations, making them preferable for both prophylaxis and treatment of invasive fungal disease (Chen et al., 2020).

Therapeutic Drug Monitoring (TDM)

The utility of TDM for posaconazole is debated due to the relationship between posaconazole exposure in plasma and clinical response to therapy. However, increasing evidence supports an exposure-response relationship for plasma posaconazole concentrations for prophylaxis and treatment of IFIs. Therapeutic drug monitoring of plasma concentrations is becoming increasingly accepted, especially given the high mortality and cost associated with the treatment of IFIs and the common finding of low posaconazole concentrations in patients (Dolton et al., 2012); (Thompson et al., 2009).

Pediatric Applications

3-Oxo-posaconazole's safety and efficacy in children, especially those who are immunocompromised, have been extensively studied. It's well-tolerated with a low incidence of adverse effects. The absorption of posaconazole in children is influenced by various factors, including gastric pH, mucositis, and concomitant medications. It's recommended to use a body-weight-based dosing regimen and therapeutic drug monitoring to optimize plasma concentrations in pediatric patients (Vicenzi & Cesaro, 2018).

Mechanism of Action

3-Oxo-posaconazole (3-oxo-1-piperazinyl) is related to Posaconazole, which is a systemic triazole antifungal drug . The mechanism of action of Posaconazole, and likely 3-Oxo-posaconazole (3-oxo-1-piperazinyl), involves the inhibition of the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, these drugs disrupt the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately cell death .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 3-Oxo-posaconazole can be achieved by starting with posaconazole and introducing a ketone group at the 3-position of the piperazine ring. This can be accomplished through a series of reactions including oxidation, protection, and substitution.", "Starting Materials": [ "Posaconazole", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the hydroxyl group of posaconazole with acetic anhydride and pyridine to form the acetate derivative.", "Step 2: Oxidize the 3-hydroxyl group of the acetate derivative using hydrogen peroxide to form the corresponding ketone.", "Step 3: Deprotect the acetate group using sodium bicarbonate and chloroform to obtain the desired product, 3-Oxo-posaconazole.", "Step 4: Purify the product using a combination of acid-base extraction and recrystallization." ] } | |

| 357189-94-7 | |

Molecular Formula |

C37H40F2N8O5 |

Molecular Weight |

714.8 g/mol |

IUPAC Name |

4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |

InChI |

InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |

InChI Key |

ZZDLBPMUUVZXAY-UZGSICAYSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

synonyms |

2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-3-oxo-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-t |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

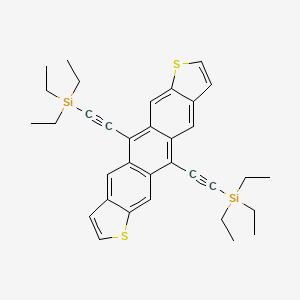

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)